Glufosinate

Descripción

Propiedades

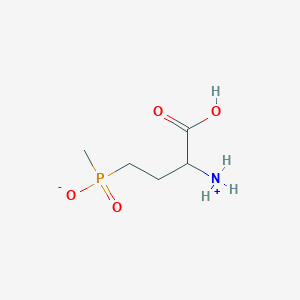

IUPAC Name |

2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJOBQBIJHVGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77182-82-2 (mono-ammonium salt) | |

| Record name | Glufosinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0043973 | |

| Record name | Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to light yellow solid; [HSDB] | |

| Record name | Glufosinate-ammonium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility 1370 g/l (+/- 11%), In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014, In water, 1,370 g/l @ 22 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4 g/ml at 20 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light yellow crystalline powder | |

CAS No. |

51276-47-2, 35597-44-5, 77182-82-2 | |

| Record name | Glufosinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51276-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glufosinate-P [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035597445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051276472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 2-amino-4-(hydroxymethylphosphinyl)butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-4-(hydroxymethylphosphinyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUFOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8W4FP6BTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215 °C | |

| Record name | GLUFOSINATE-AMMONIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6666 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Glufosinate's Mechanism of Action on Glutamine Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of glufosinate on glutamine synthetase (GS). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, herbicide research, and related fields. This guide delves into the core biochemical interactions, downstream cellular consequences, and the experimental methodologies used to elucidate this mechanism.

Executive Summary

Glufosinate, a broad-spectrum herbicide, exerts its phytotoxic effects by potently inhibiting glutamine synthetase, a crucial enzyme in nitrogen metabolism. This inhibition leads to a cascade of events within the plant cell, ultimately causing rapid cell death. This guide details the molecular interactions between glufosinate and glutamine synthetase, presents quantitative data on this inhibition, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

The Core Mechanism: Inhibition of Glutamine Synthetase

Glufosinate is a structural analog of glutamate, the natural substrate of glutamine synthetase. Its primary mode of action is the competitive and subsequent irreversible inhibition of this enzyme.

The inhibition process occurs in a two-step reaction. Initially, glufosinate competitively binds to the glutamate-binding site on the glutamine synthetase enzyme. Subsequently, the enzyme phosphorylates glufosinate, forming a stable, phosphorylated intermediate that remains tightly bound to the active site. This effectively leads to an irreversible inactivation of the enzyme.

This inhibition disrupts the GS/GOGAT (Glutamine Synthetase/Glutamate Synthase) cycle, the primary pathway for ammonia (B1221849) assimilation in plants.

Quantitative Analysis of Glufosinate Inhibition

The potency of glufosinate as a glutamine synthetase inhibitor is quantified by its inhibition constant (Ki) and the concentration required for 50% inhibition (I50). These values can vary depending on the plant species and the specific isoform of glutamine synthetase (cytosolic GS1 or plastidic GS2).

| Plant Species | GS Isoform | Inhibition Constant (Ki) | I50 Value | Reference |

| Asparagus sprengeri | GS2 | 6.5 µM | - | [1] |

| Various Plant Species | GS1 and GS2 | 1.1 - 4.8 µM | - | [2] |

| Lolium perenne (Ryegrass) | GS (in vivo) | - | Resistant Biotype: 3.3-fold higher than susceptible | [3] |

| Epilobium ciliatum | GS (in vivo) | - | Susceptible: (equation provided) | [4] |

Downstream Cellular Consequences of GS Inhibition

The inhibition of glutamine synthetase by glufosinate triggers a series of detrimental downstream effects within the plant cell, leading to rapid phytotoxicity.

Ammonia Accumulation

The blockage of the primary ammonia assimilation pathway leads to a rapid and toxic accumulation of ammonia within the plant tissues.[5] This accumulation is a key contributor to the herbicidal effect of glufosinate.

Depletion of Glutamine and Disruption of Nitrogen Metabolism

The inhibition of glutamine synthesis leads to a depletion of glutamine, a critical amino acid for various metabolic processes, including the synthesis of other amino acids and nucleotides. This disrupts overall nitrogen metabolism within the plant.

Generation of Reactive Oxygen Species (ROS)

A significant consequence of glutamine synthetase inhibition is the massive, light-dependent accumulation of reactive oxygen species (ROS).[6] This is considered a primary driver of the rapid cell death observed after glufosinate treatment. The proposed mechanism involves the disruption of photorespiration, leading to an over-reduction of the photosynthetic electron transport chain and subsequent transfer of electrons to molecular oxygen, generating ROS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of glufosinate on glutamine synthetase.

Glutamine Synthetase Activity Assay

This assay measures the enzymatic activity of glutamine synthetase, typically through a colorimetric reaction.

Principle: The assay measures the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine (B1172632) in the presence of ADP and arsenate. The γ-glutamyl hydroxamate then reacts with ferric chloride to produce a colored complex that can be quantified spectrophotometrically at 540 nm.

Reagents:

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10 mM MgSO4, 1 mM dithiothreitol (B142953) (DTT), and 5% (v/v) glycerol.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 20 mM ATP, 200 mM L-glutamate, and 20 mM hydroxylamine hydrochloride.

-

Stopping Reagent: 2.5% (w/v) FeCl3 and 6% (w/v) trichloroacetic acid in 2.5 M HCl.

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.

-

Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

-

Enzyme Reaction:

-

Pre-incubate the enzyme extract with various concentrations of glufosinate for a defined period (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding the assay buffer.

-

Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes).

-

-

Stopping the Reaction: Terminate the reaction by adding the stopping reagent.

-

Measurement: Centrifuge the mixture to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.

-

Calculation: Calculate the specific activity of glutamine synthetase (e.g., in µmol of γ-glutamyl hydroxamate formed per minute per mg of protein).

Troubleshooting:

-

Low Activity: Ensure fresh reagents, particularly ATP and hydroxylamine. Optimize extraction procedure to minimize protein degradation.

-

High Background: Run a blank reaction without the enzyme extract to subtract any non-enzymatic color formation.

Expected Results: A dose-dependent decrease in glutamine synthetase activity with increasing concentrations of glufosinate.

Determination of Ammonia Content

This protocol outlines a method for quantifying the accumulation of ammonia in plant tissues following glufosinate treatment.

Principle: Ammonia is extracted from the plant tissue and quantified using the Berthelot reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue indophenol (B113434) complex. The intensity of the color is proportional to the ammonia concentration and is measured spectrophotometrically at 630 nm.

Reagents:

-

Extraction Solution: 1% (w/v) sulfosalicylic acid.

-

Phenol Reagent: 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside.

-

Alkaline Hypochlorite Reagent: 2.5% (w/v) sodium hydroxide (B78521) and 0.21% (w/v) sodium hypochlorite.

-

Ammonium (B1175870) Standard Solutions: A series of known concentrations of ammonium chloride.

Procedure:

-

Extraction: Homogenize fresh plant tissue in the extraction solution. Centrifuge at 10,000 x g for 10 minutes.

-

Reaction:

-

To an aliquot of the supernatant, add the phenol reagent and the alkaline hypochlorite reagent.

-

Incubate at room temperature for 30 minutes to allow for color development.

-

-

Measurement: Measure the absorbance at 630 nm.

-

Quantification: Determine the ammonia concentration in the samples by comparing the absorbance to a standard curve generated using the ammonium standard solutions.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Signaling Pathway of Glufosinate Action

Caption: Glufosinate inhibits Glutamine Synthetase, leading to ammonia accumulation and ROS production.

Experimental Workflow for GS Inhibition Assay

Caption: Workflow for determining glutamine synthetase inhibition by glufosinate.

Logical Relationship of Downstream Effects

Caption: The cascade of cellular events following glutamine synthetase inhibition by glufosinate.

Conclusion

The inhibition of glutamine synthetase by glufosinate is a well-characterized mechanism that serves as the foundation for its potent herbicidal activity. Understanding the intricacies of this interaction, the resulting cellular chaos, and the methodologies to study these phenomena is critical for the development of new herbicides, the management of herbicide resistance, and for broader applications in plant biology and drug discovery. This technical guide provides a solid foundation for researchers and scientists working in these dynamic fields.

References

The Core of Glufosinate's Herbicidal Action: A Deep Dive into Reactive Oxygen Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate, a broad-spectrum herbicide, is a potent inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2][3][4][5][6][7][8][9][10][11] While the inhibition of GS and the subsequent accumulation of ammonia (B1221849) were initially thought to be the primary drivers of its phytotoxicity, a growing body of evidence reveals a more complex and rapid mechanism of action.[7][12] The fast-acting, light-dependent herbicidal effects of glufosinate are now understood to be triggered by a massive burst of reactive oxygen species (ROS), leading to catastrophic cellular damage.[1][3][4][5][6][7][13] This technical guide provides a comprehensive overview of the intricate mode of action of glufosinate, with a specific focus on its induction of ROS, tailored for professionals in research and development.

Glufosinate's Primary Target: Glutamine Synthetase Inhibition

Glufosinate acts as a competitive inhibitor of glutamine synthetase, an enzyme responsible for the conversion of glutamate (B1630785) and ammonia into glutamine.[2][9][12] This inhibition has two immediate and significant consequences within the plant cell: a rapid accumulation of phytotoxic ammonia and a depletion of essential amino acids, glutamine and glutamate.[1][2][5][14]

The Central Role of Reactive Oxygen Species (ROS)

Contrary to earlier hypotheses, ammonia accumulation alone does not account for the rapid and severe phytotoxicity observed after glufosinate application.[6][7] Instead, the primary driver of its efficacy is a light-dependent oxidative burst.[1][3][5] This surge in ROS, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the plant's antioxidant defense systems.[1][3][5]

The cascade of events leading to ROS production begins with the disruption of photorespiration and carbon assimilation due to GS inhibition.[1][4][5][12][14] This disruption creates a bottleneck in the photosynthetic electron transport chain, particularly within Photosystem II (PSII).[1][5] With the normal electron acceptors unavailable, molecular oxygen (O₂), produced during the light-dependent splitting of water in PSII, becomes an alternative electron acceptor.[1][3][5] This process, known as the Mehler reaction, generates superoxide radicals, which are then converted to other highly reactive ROS. The resulting oxidative stress leads to widespread lipid peroxidation, membrane damage, and ultimately, rapid cell death.[1][3][4][6][7]

Quantitative Data on Glufosinate's Effects

The following tables summarize the quantitative impact of glufosinate on key biochemical parameters, providing a clear comparison of its effects.

| Parameter | Plant Species | Treatment | Time Point | Result | Reference |

| Glutamine Synthetase (GS) Activity | Amaranthus palmeri | Glufosinate | 2-24 hours | >95% inhibition (midday application) | [15] |

| Amaranthus palmeri | Glufosinate | 2-24 hours | Maximum 82% inhibition (dusk application) | [15] | |

| Velvetleaf | 160 or 320 g ai/ha glufosinate | 8 hours | <20% of control (2 pm application) | [2] | |

| Velvetleaf | 160 or 320 g ai/ha glufosinate | 24 hours | <20% of control (10 pm application) | [2] | |

| Ammonia Accumulation | Velvetleaf | 160 g/ha glufosinate | 72 hours | Significantly higher with 2 pm vs. 10 pm application | [2] |

| Glutamate and Glutamine Levels | Lolium perenne | Glufosinate | 24 hours | Decreased levels of both amino acids | [16] |

| Lipid Peroxidation (MDA levels) | Trigonella foenum-graecum | Control | - | 3.94 ± 0.002 µmol g⁻¹ FW | [17] |

| Zea mays | Control | - | 2.30 ± 0.0017 µmol g⁻¹ FW | [17] | |

| Allium cepa | Control | - | 4.33 ± 0.0011 µmol g⁻¹ FW | [17] | |

| Antioxidant Enzyme Activity | Solanum melongena | 200 ppm Malathion | - | APX activity: 6.04 U/mg protein (vs. 0.90 in control) | [18] |

| Solanum melongena | 150 ppm Tatafen | - | APX activity: 4.66 U/mg protein (vs. 0.90 in control) | [18] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further research.

Glutamine Synthetase (GS) Activity Assay

This protocol is based on the transferase activity of GS, which catalyzes the formation of γ-glutamyl hydroxamate.

Materials:

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl₂, 10 mM 2-mercaptoethanol.

-

Assay Mixture: 100 mM Tris-HCl (pH 7.5), 20 mM ATP, 100 mM MgSO₄, 200 mM L-glutamine, 40 mM hydroxylamine.

-

Stop Solution: 10% (w/v) FeCl₃ in 0.7 M HCl.

-

Spectrophotometer.

Procedure:

-

Homogenize 0.5 g of plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the enzyme extract.

-

Initiate the reaction by adding 0.5 mL of the enzyme extract to 1 mL of the assay mixture.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 1 mL of the stop solution.

-

Centrifuge at 5,000 x g for 10 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

A standard curve using authentic γ-glutamyl hydroxamate is used for quantification.

Ammonia Concentration Assay

This protocol describes the colorimetric determination of ammonia in plant tissues.

Materials:

-

Extraction Solution: 2 M KCl.

-

Phenol-nitroprusside reagent.

-

Alkaline hypochlorite (B82951) reagent.

-

Ammonium (B1175870) chloride standard solutions.

-

Spectrophotometer.

Procedure:

-

Homogenize 1 g of plant tissue in 10 mL of 2 M KCl.

-

Shake the mixture for 30 minutes and then filter.

-

To 1 mL of the filtrate, add 5 mL of the phenol-nitroprusside reagent and mix.

-

Add 5 mL of the alkaline hypochlorite reagent and mix thoroughly.

-

Incubate at room temperature for 1 hour for color development.

-

Measure the absorbance at 630 nm.

-

Quantify the ammonia concentration using a standard curve prepared with ammonium chloride.[3]

Reactive Oxygen Species (ROS) Detection

Histochemical staining with Nitroblue Tetrazolium (NBT) and 3,3'-Diaminobenzidine (DAB) is used for the in-situ detection of superoxide and hydrogen peroxide, respectively.[19][20]

NBT Staining (for Superoxide):

-

Excise leaf discs and infiltrate them with 10 mM potassium phosphate (B84403) buffer (pH 7.8) containing 0.1% (w/v) NBT.

-

Incubate in the dark for 2 hours.

-

Bleach the chlorophyll (B73375) by boiling in ethanol.

-

Superoxide production is visualized as a dark blue formazan (B1609692) precipitate.

DAB Staining (for Hydrogen Peroxide):

-

Infiltrate leaf discs with a 1 mg/mL solution of DAB-HCl (pH 3.8).

-

Incubate in the light for 8 hours.

-

Bleach the chlorophyll by boiling in ethanol.

-

Hydrogen peroxide is visualized as a reddish-brown precipitate.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to quantify MDA, a marker of lipid peroxidation.[1][4][6][13][14]

Materials:

-

Extraction Buffer: 0.1% (w/v) Trichloroacetic acid (TCA).

-

TBA Reagent: 0.5% (w/v) Thiobarbituric acid in 20% (w/v) TCA.

-

Spectrophotometer.

Procedure:

-

Homogenize 0.5 g of plant tissue in 5 mL of 0.1% TCA.

-

Centrifuge at 10,000 x g for 15 minutes.

-

To 1 mL of the supernatant, add 4 mL of the TBA reagent.

-

Heat the mixture at 95°C for 30 minutes, then quickly cool on ice.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

-

Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Glufosinate's mode of action leading to ROS-induced cell death.

References

- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 2. ncwss.org [ncwss.org]

- 3. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]

- 4. Detection of Malondialdehyde in Plant Cells - Lifeasible [lifeasible.com]

- 5. library.wur.nl [library.wur.nl]

- 6. Malondialdehyde Assays in Higher Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. Determination of Free Ammonium and Asparagine and Glutamine Amide-Nitrogen in Extracts of Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ncwss.org [ncwss.org]

- 11. sbcpd.org [sbcpd.org]

- 12. Interaction of Glufosinate and Colletotrichum truncatum on Ammonia Levels and Glutamine Synthetase Activity in Hemp Sesbania [scirp.org]

- 13. High-throughput determination of malondialdehyde in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bioone.org [bioone.org]

The Metabolic Fate of Glufosinate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate, a broad-spectrum contact herbicide, is a potent inhibitor of the enzyme glutamine synthetase (GS) in plants.[1][2][3][4] This inhibition leads to a rapid accumulation of ammonia (B1221849) and a depletion of glutamine, causing a cascade of events that includes the disruption of photosynthesis, generation of reactive oxygen species (ROS), and ultimately, plant cell death.[3][5][4] The metabolic pathway of glufosinate in plants is a critical area of study, particularly with the development of glufosinate-resistant transgenic crops. These crops utilize a specific enzymatic pathway to detoxify the herbicide, a mechanism that is largely absent in susceptible plants. This guide provides a detailed technical overview of the metabolic pathways of glufosinate in both resistant and non-resistant plants, supported by quantitative data, experimental protocols, and visual diagrams.

Metabolic Pathways of Glufosinate

The metabolism of glufosinate in plants follows two primary pathways, largely dependent on the plant's genetic makeup—specifically, the presence or absence of a phosphinothricin (B1261767) acetyltransferase (PAT) gene, commonly introduced in genetically modified (GM) crops.[6][7][8]

Metabolism in Non-Transgenic (Susceptible) Plants

In non-transgenic plants, the metabolism of glufosinate is relatively slow and inefficient. The primary metabolic route involves transamination and decarboxylation, leading to the formation of several key metabolites. The main metabolite is often 4-methylphosphinico-2-oxo-butanoic acid (PPO).[9][10] Other minor metabolites that have been identified include 3-methylphosphinicopropionic acid (MPP), 4-methylphosphinico-2-hydroxybutanoic acid (MHB), and 2-methylphosphinicoacetic acid (MPA).[9][11] The conversion rate in sensitive plants is generally low.[9][10]

Metabolism in Transgenic (Resistant) Plants

Glufosinate-resistant crops are genetically engineered to express the phosphinothricin acetyltransferase (PAT) enzyme, originally isolated from soil bacteria (Streptomyces viridochromogenes or Streptomyces hygroscopicus).[6][8] This enzyme rapidly detoxifies glufosinate by acetylating the free amino group to form N-acetyl-L-glufosinate (NAG).[9][10][12] This conversion is highly efficient and is the primary mechanism of resistance.[6] While NAG is the main metabolite, transgenic plants can also produce the same metabolites found in non-transgenic plants, such as PPO and MPP, although often in smaller quantities.[9][10][12]

Quantitative Data on Glufosinate Metabolism

The rate and products of glufosinate metabolism vary significantly between plant species and between transgenic and non-transgenic varieties. The following tables summarize key quantitative findings from studies on glufosinate metabolism.

| Plant Cell Culture | Genotype | Incubation Time (days) | % Glufosinate Transformed | Major Metabolite(s) | % of Applied Radioactivity (Major Metabolite) | Reference |

| Oilseed Rape | Non-transgenic | 14 | 3-10% | 4-methylphosphinico-2-oxo-butanoic acid (PPO) | 7.3% | [9][10] |

| Oilseed Rape | Transgenic | 14 | 3-10% | N-acetyl-L-glufosinate (NGA) | 3.2% | [9][10] |

| Corn | Non-transgenic | 14 | 20% | 4-methylphosphinico-2-oxo-butanoic acid (PPO) | 16.4% | [9][10] |

| Corn | Transgenic | 14 | 43% | 4-methylphosphinico-2-oxo-butanoic acid (PPO) & N-acetyl-L-glufosinate (NGA) | PPO: 21%, NGA: 16.1% | [9][10][13] |

| Sugarbeet | Non-transgenic | - | Limited | 3-methylphosphinicopropionic acid (MPP) & 4-(hydroxymethylphosphinyl)butanoic acid (MPB) | Traces | [12] |

| Sugarbeet | Transgenic | - | 28.2-59.9% of absorbed 14C | N-acetyl L-glufosinate (NAG) | Main metabolite | [12] |

Experimental Protocols

The study of glufosinate metabolism relies on a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Analysis of Glufosinate and its Metabolites using LC-MS/MS

This protocol is adapted from methods used for the quantitative analysis of glufosinate and its metabolites in plant matrices.[14][15]

a. Sample Extraction:

-

Homogenize 5 grams of plant tissue (e.g., leaves, seeds) with a high-speed blender.

-

Add 20 mL of a 0.1% formic acid in water-dichloromethane (50:50, v/v) solution.

-

Shake vigorously for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collect the aqueous supernatant for further processing.

b. Derivatization (for glyphosate, glufosinate, and AMPA):

-

Take a 1 mL aliquot of the aqueous extract.

-

Add 100 µL of a borate (B1201080) buffer (pH 9.0).

-

Add 100 µL of a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

-

Vortex for 1 minute and let the reaction proceed for 30 minutes at room temperature.

-

The reaction is quenched by adding 100 µL of 0.1 M glycine.

c. Solid Phase Extraction (SPE) Cleanup:

-

Condition an HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte.

14C-Glufosinate Metabolism Study in Plant Cell Cultures

This protocol is a generalized procedure based on studies investigating the metabolic fate of radiolabeled glufosinate.[9][10][15]

a. Cell Culture Treatment:

-

Establish sterile, heterotrophic plant cell suspension cultures (e.g., oilseed rape, corn).

-

Introduce 14C-labeled glufosinate into the culture medium at a known concentration.

-

Incubate the cultures under controlled conditions (temperature, light) for a specified period (e.g., 14 days).

b. Sample Harvesting and Extraction:

-

Separate the cells from the culture medium by filtration.

-

Wash the cells with fresh, non-radioactive medium.

-

Freeze-dry the cell material and the culture medium separately.

-

Extract metabolites from the dried cell material using a suitable solvent (e.g., methanol/water mixture).

c. Analysis of Metabolites:

-

Analyze the extracts and the culture medium using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Identify and quantify the parent glufosinate and its metabolites by comparing their retention times with those of authentic standards.

-

Further confirmation of metabolite identity can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying glufosinate metabolism.

Caption: Metabolic pathways of glufosinate in plants.

Caption: Workflow for glufosinate metabolite analysis.

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. scholarworks.uark.edu [scholarworks.uark.edu]

- 3. sbcpd.org [sbcpd.org]

- 4. Glufosinate - Wikipedia [en.wikipedia.org]

- 5. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ebr-journal.org [ebr-journal.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cambridge.org [cambridge.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

Glufosinate Translocation in Plants: A Technical Guide to Apoplastic and Symplastic Movement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glufosinate, a widely used broad-spectrum herbicide, is generally considered a contact herbicide due to its limited translocation within the plant. This technical guide delves into the mechanisms of glufosinate movement, specifically addressing its transport through the apoplastic and symplastic pathways. While its physicochemical properties suggest potential for phloem mobility, its rapid phytotoxic action, particularly of the L-isomer, significantly curtails symplastic movement, leading to a predominance of apoplastic translocation via the xylem. This document provides a comprehensive overview of the quantitative data, experimental protocols used to study translocation, and visual representations of the underlying physiological processes.

Introduction

Glufosinate, the ammonium (B1175870) salt of phosphinothricin, is a potent inhibitor of the enzyme glutamine synthetase (GS).[1][2][3] Inhibition of GS leads to a rapid accumulation of ammonia (B1221849) and a depletion of glutamine, causing cessation of photosynthesis and eventual plant death.[1] Its efficacy is often characterized by rapid, localized necrosis at the site of application, which has led to its classification as a contact herbicide with limited systemic action.[2][3][4][5][6]

Understanding the translocation dynamics of glufosinate is critical for optimizing its herbicidal activity and for the development of new herbicidal formulations and resistant crop varieties. Translocation, the movement of a substance from its point of application to other parts of the plant, occurs through two primary pathways: the apoplast and the symplast.

-

Apoplast: This pathway consists of the non-living parts of the plant, including the cell walls and the xylem. Movement through the apoplast is primarily driven by the transpiration stream.

-

Symplast: This pathway comprises the network of interconnected protoplasts (the living content of plant cells) via plasmodesmata. The phloem is the primary long-distance transport system within the symplast.

This guide will explore the extent to which glufosinate utilizes each of these pathways, the factors that govern its movement, and the experimental approaches used to elucidate these mechanisms.

Quantitative Data on Glufosinate Translocation

The translocation of glufosinate is markedly restricted in susceptible plants. The majority of the applied herbicide remains in the treated leaf. The following tables summarize quantitative data from studies using radiolabeled glufosinate (14C-glufosinate) to track its movement.

Table 1: Translocation of 14C-Glufosinate in Various Weed Species 24 Hours After Treatment (HAT)

| Weed Species | 14C-Glufosinate Absorption (%) | Translocation out of Treated Leaf (% of Absorbed) | Distribution Below Treated Leaf (% of Translocated) | Distribution in Roots (% of Translocated) |

| Giant foxtail | 67 | 15 | Majority | Majority |

| Barnyardgrass | 53 | 14 | Majority | Majority |

| Velvetleaf | 42 | 5 | - | - |

| Common lambsquarters | 16 | < 1 | - | - |

Source: Adapted from Steckel, G. J., et al. (1997). Absorption and translocation of glufosinate on four weed species. Weed Science, 45(3), 378-381.

Table 2: Comparison of D,L-[14C]glufosinate Translocation in Susceptible and Resistant Brassica napus 72 Hours After Treatment (HAT)

| Plant Genotype | Applied Compound | % of Applied 14C Exported from Treated Leaf |

| Susceptible (cv Excel) | D,L-[14C]glufosinate | 6.3 |

| Resistant (HCN27) | D,L-[14C]glufosinate | 25.0 |

| Susceptible (cv Excel) | D-[14C]glufosinate | Significantly higher than D,L-glufosinate |

| Both Genotypes | Acetyl-L-[14C]glufosinate | Extensively translocated |

Source: Adapted from Beriault, J. N., et al. (1999). Phloem Transport of d,l-Glufosinate and Acetyl-l-Glufosinate in Glufosinate-Resistant and -Susceptible Brassica napus. Plant Physiology, 121(1), 65-74.[7]

The data clearly indicates that translocation is limited, especially in susceptible species. The higher translocation in resistant Brassica napus suggests that the metabolic inactivation of the herbicidally active L-isomer allows for greater movement.[7] The extensive translocation of the inactive D-isomer and the acetylated form further supports the hypothesis that the phytotoxicity of L-glufosinate restricts its own transport.[7]

Apoplastic vs. Symplastic Translocation

Glufosinate is a highly water-soluble compound, a characteristic that favors movement within the apoplastic pathway via the xylem.[4][5][6] Consequently, older leaves, which have a higher transpiration rate, tend to accumulate more glufosinate than younger, meristematic tissues.[4][5][6]

While glufosinate possesses the physicochemical properties that would theoretically allow for phloem (symplastic) transport, its rapid and potent herbicidal action creates a "self-limiting" effect on its translocation.[7] The active L-isomer of glufosinate quickly causes localized cellular damage and membrane disruption at the site of application.[7] This damage impairs the plant's ability to load the herbicide into the phloem for long-distance transport.

In contrast, the inactive D-isomer of glufosinate and its detoxified metabolite, acetyl-L-glufosinate, are significantly more phloem-mobile.[7] This is demonstrated in glufosinate-resistant plants, where the pat gene product acetylates L-glufosinate, rendering it non-toxic and allowing for greater systemic movement.[7]

Therefore, while a minor degree of symplastic movement may occur, the dominant pathway for the limited translocation of glufosinate in susceptible plants is the apoplast.

Experimental Protocols

The study of glufosinate translocation predominantly relies on the use of radiolabeled molecules, most commonly 14C-glufosinate. This allows for sensitive and quantitative tracking of the herbicide's movement and distribution within the plant.

General Protocol for 14C-Glufosinate Translocation Study

-

Plant Material: Grow plants to a specified growth stage under controlled environmental conditions (e.g., greenhouse with controlled temperature, humidity, and photoperiod).

-

Herbicide Preparation: Prepare a treatment solution containing a known concentration of 14C-glufosinate, often mixed with a commercial formulation of the herbicide to mimic field application conditions. The specific activity of the radiolabeled compound should be recorded.

-

Application: Apply a precise volume of the 14C-glufosinate solution to a specific location on a mature leaf (the "treated leaf"). A microsyringe is typically used for this purpose to ensure accurate dosing.

-

Incubation: Leave the treated plants for various time intervals (e.g., 24, 48, 72 hours) under the same controlled environmental conditions.

-

Harvesting and Sectioning: At each time point, harvest the plants and dissect them into different parts:

-

Treated leaf

-

Tissues above the treated leaf (e.g., upper leaves, shoots, flowers)

-

Tissues below the treated leaf (e.g., lower stem)

-

Roots

-

-

Washing: Wash the surface of the treated leaf with a suitable solvent (e.g., water or a mild detergent solution) to remove any unabsorbed 14C-glufosinate. The radioactivity in the wash solution is quantified to determine the amount of herbicide that was not absorbed.

-

Quantification of Radioactivity:

-

The different plant sections are dried and then combusted in a biological oxidizer.

-

The resulting 14CO2 is trapped in a scintillation cocktail.

-

The amount of radioactivity in each plant part is quantified using a liquid scintillation counter.

-

-

Data Analysis: The amount of radioactivity in each plant part is expressed as a percentage of the total absorbed radioactivity to determine the translocation pattern and distribution of glufosinate.

Autoradiography (Optional)

For a visual representation of glufosinate distribution, whole plants can be pressed and exposed to X-ray film. The areas of the plant containing the radiolabeled herbicide will appear as dark spots on the developed film.

Visualizing Glufosinate Translocation Pathways and Workflows

Graphviz diagrams are provided below to illustrate the key concepts and experimental procedures discussed in this guide.

References

- 1. Uptake, translocation, and metabolism of glyphosate, glufosinate, and dicamba mixtures in Echinochloa crus-galli and Amaranthus palmeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agriculture.basf.com [agriculture.basf.com]

- 4. Phloem Transport of d,l-Glufosinate and Acetyl-l-Glufosinate in Glufosinate-Resistant and -Susceptible Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Physiological Factors Affecting Uptake and Translocation of Glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. people.iut.ac.ir [people.iut.ac.ir]

The Environmental Fate and Degradation of Glufosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate, a broad-spectrum herbicide, is the ammonium (B1175870) salt of the naturally occurring amino acid phosphinothricin (B1261767). Its widespread use in agriculture necessitates a thorough understanding of its environmental persistence, mobility, and degradation pathways. This technical guide provides an in-depth overview of the environmental fate of glufosinate, detailing its degradation in soil and water, its mobility characteristics, and the microbial processes involved in its breakdown. The information is presented to aid researchers and scientists in assessing the environmental impact of this herbicide and to provide detailed methodologies for its analysis.

Data Presentation

Table 1: Half-life of Glufosinate in Soil and Water

| Medium | Condition | Half-life (days) | Reference(s) |

| Soil | Aerobic | 4 - 23 | [1][2] |

| Anaerobic | 37 | [2] | |

| Sandy Loam | 9.51 (at 0.5 kg/ha ) | ||

| Clay | 10.04 (at 1.0 kg/ha ) | ||

| Water | Aerobic | 38 - 87 | [2] |

| River Water | 25 | [3] |

Table 2: Soil Adsorption and Mobility of Glufosinate

| Soil Type | Adsorption Coefficient (Kd) | Freundlich Adsorption Coefficient (Kf) | Organic Carbon-Normalized Adsorption Coefficient (Koc) | Mobility Classification | Reference(s) |

| Clay | 881.42 | 382.87 | - | Low | [4] |

| Silty Clay | 911.05 | 366.10 | - | Low | [4] |

| Clay Loam | 924.10 | 359.98 | - | Low | [4] |

| Sandy Soil | - | - | 10 | Likely to leach in sandy soils | [5] |

| Silty Loam | - | - | 250 | Not likely to leach in silty loam soils | [5] |

Degradation Pathways

The primary mechanism for glufosinate degradation in the environment is microbial metabolism. Photodegradation and hydrolysis play minor roles.

Microbial Degradation

In soil, glufosinate is primarily degraded by microorganisms into two main metabolites: 3-methylphosphinico-propionic acid (MPP) and 2-methylphosphinico-acetic acid (MPA). Several bacterial species have been identified as capable of degrading glufosinate, including Burkholderia sacchari, Serratia marcescens, and Pseudomonas psychrotolerans.[6] The initial steps in the microbial degradation of glufosinate involve enzymatic reactions such as transamination and acetylation.[7] For instance, some soil bacteria can acetylate phosphinothricin to the non-herbicidal N-acetyl-glufosinate.[7] Other enzymatic reactions include oxidative deamination to form 2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid.[7]

While the complete enzymatic pathways for glufosinate in many soil microorganisms are not as fully elucidated as for glyphosate, the general degradation process is understood to proceed through the formation of MPP and MPA, which are then further mineralized.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. researchgate.net [researchgate.net]

- 3. A study on optimization of pat gene expression cassette for maize transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ukm.my [ukm.my]

- 5. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 6. researchgate.net [researchgate.net]

- 7. Initial Steps in the Degradation of Phosphinothricin (Glufosinate) by Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Chronicle: The Discovery of Bialaphos and Phosphinothricin

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of bialaphos (B1667065) and its constituent amino acid, phosphinothricin (B1261767), represents a significant milestone in the fields of natural product chemistry, herbicide development, and agricultural biotechnology. This technical guide provides a comprehensive historical account of their discovery, detailing the key scientific breakthroughs, experimental methodologies, and the elucidation of their biochemical mechanisms. For clarity and comparative analysis, all quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Furthermore, logical and biochemical pathways are visualized using diagrams to facilitate a deeper understanding of the intricate processes involved.

The Independent Discoveries of a Potent Tripeptide

In the early 1970s, two independent research groups, one at Meiji Seika Kaisha in Japan and another at the University of Tübingen in Germany, uncovered a novel tripeptide with potent biological activity.

The Japanese group, led by Kondo and colleagues, isolated a new antibiotic, designated SF-1293, from the fermentation broth of Streptomyces hygroscopicus. Their work, published in 1973, detailed the isolation, purification, and initial characterization of this compound.

Contemporaneously, a team at the University of Tübingen, including Bayer and colleagues, isolated a metabolite from Streptomyces viridochromogenes which they named phosphinothricyl-alanyl-alanine. Their research, published in 1972, also identified the novel phosphorus-containing amino acid, phosphinothricin, as the bioactive component.[1][2][3] It was later established that SF-1293 and phosphinothricyl-alanyl-alanine were the same molecule, which is now widely known as bialaphos.[2][3]

Bialaphos is a tripeptide composed of two L-alanine residues and the glutamate (B1630785) analog L-phosphinothricin (2-amino-4-(methylphosphinyl)butanoic acid).[2][3]

Experimental Protocols: From Fermentation to Structure Elucidation

The pioneering work of these research teams involved meticulous experimental procedures to isolate, characterize, and elucidate the structure of these novel compounds.

Fermentation and Isolation of Bialaphos (SF-1293)

The team at Meiji Seika Kaisha developed a detailed protocol for the production and isolation of bialaphos from Streptomyces hygroscopicus SF-1293.

1. Fermentation:

-

Producing Organism: Streptomyces hygroscopicus SF-1293

-

Inoculum Medium: A medium containing 2% glucose, 3% soluble starch, 2.5% soybean meal, 0.5% corn steep liquor, 0.3% NaCl, and 0.5% CaCO₃, adjusted to pH 7.0.

-

Production Medium: A fermentation medium composed of 8% glucose, 2% soluble starch, 4% soybean meal, 0.5% meat extract, 0.1% K₂HPO₄, 0.1% MgSO₄·7H₂O, and 0.002% CoCl₂·6H₂O, with the pH adjusted to 7.0 before sterilization.

-

Fermentation Conditions: The fermentation was carried out in 500-liter stainless steel fermenters at 28°C with aeration and agitation for 96 hours.

2. Isolation and Purification:

-

The culture broth was filtered to remove the mycelia.

-

The filtrate was then passed through a column of Amberlite IR-120B (H⁺ form) resin.

-

After washing with water, the active fraction was eluted with 0.5 N NH₄OH.

-

The eluate was concentrated and then subjected to column chromatography on Dowex 1x2 (OH⁻ form).

-

Elution with a linear gradient of 0 to 0.5 N formic acid yielded the pure antibiotic.

-

The final product was crystallized from aqueous ethanol.

Structure Elucidation of Bialaphos and Phosphinothricin

The structure of bialaphos was determined through a combination of chemical degradation and spectroscopic analysis. Acid hydrolysis of bialaphos yielded L-alanine and a novel amino acid, phosphinothricin. The structure of phosphinothricin was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry, revealing its unique C-P-C bond.

The Bioactive Moiety: Phosphinothricin and its Mechanism of Action

It was quickly determined that the biological activity of bialaphos stemmed from the release of phosphinothricin within target organisms.[2][3] Phosphinothricin is a potent and irreversible inhibitor of glutamine synthetase (GS), a crucial enzyme in nitrogen metabolism in both plants and bacteria.[2][4][5]

Glutamine synthetase catalyzes the ATP-dependent condensation of glutamate and ammonia (B1221849) to form glutamine. Phosphinothricin, as a structural analog of glutamate, binds to the active site of GS.[4][5] The enzyme then phosphorylates phosphinothricin, forming a stable, high-affinity intermediate that effectively and irreversibly inhibits the enzyme.[2][5]

This inhibition leads to a rapid accumulation of ammonia and a depletion of glutamine and other essential amino acids, ultimately causing cell death.[2][6] In plants, the accumulation of ammonia disrupts photosynthesis and leads to rapid chlorosis and desiccation.[6]

Quantitative Analysis of Glutamine Synthetase Inhibition

The inhibitory potency of phosphinothricin on glutamine synthetase has been quantified in various studies.

| Inhibitor | Enzyme Source | Inhibition Type | Ki Value | Reference |

| L-Phosphinothricin | Sorghum GS₁ (cytosolic) | Competitive vs. L-glutamate | Low micromolar range | [7] |

| L-Phosphinothricin | Sorghum GS₂ (chloroplastic) | Competitive vs. L-glutamate | Low micromolar range | [7] |

Experimental Protocol: Glutamine Synthetase Inhibition Assay

A common method to determine the inhibitory activity of phosphinothricin on glutamine synthetase is the γ-glutamyltransferase assay.

1. Enzyme Preparation:

-

Glutamine synthetase can be purified from various plant or microbial sources using standard protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.

2. Assay Mixture:

-

A typical reaction mixture contains 50 mM Tris-HCl buffer (pH 7.5), 20 mM L-glutamine, 3 mM MnCl₂, 20 mM sodium arsenate, 0.4 mM ADP, and 20 mM hydroxylamine.

3. Inhibition Assay:

-

The enzyme is pre-incubated with varying concentrations of phosphinothricin for a set period.

-

The reaction is initiated by the addition of the assay mixture.

-

After incubation at 37°C, the reaction is stopped by adding a stop solution containing FeCl₃, trichloroacetic acid, and HCl.

-

The formation of γ-glutamyl hydroxamate is measured spectrophotometrically at 540 nm.

-

The inhibitory constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or Dixon plots.

Biosynthesis of Bialaphos: A Complex Pathway

The biosynthesis of bialaphos in Streptomyces species is a complex process involving a dedicated gene cluster. The complete biosynthetic gene clusters have been cloned and characterized from both S. hygroscopicus and S. viridochromogenes.[8][9] These clusters contain the genes responsible for the synthesis of the phosphinothricin moiety and its subsequent assembly with two alanine (B10760859) residues.

Key Stages in Bialaphos Biosynthesis

-

Phosphonoenolpyruvate (PEP) to Phosphonopyruvate (B1221233): The pathway is initiated by the rearrangement of PEP to phosphonopyruvate, a reaction catalyzed by PEP phosphomutase.

-

Formation of the C-P-C bond: A series of enzymatic steps, including decarboxylation and transamination, leads to the formation of demethylphosphinothricin.[10][11]

-

Peptide Assembly: Demethylphosphinothricin is then sequentially coupled with two L-alanine residues via a non-ribosomal peptide synthetase (NRPS) system.[12]

-

Final Modification: The final step involves the methylation of the phosphinyl group to yield bialaphos.

Visualization of the Bialaphos Biosynthetic Pathway

References

- 1. Stoffwechselprodukte von Mikroorganismen. 98. Mitteilung. Phosphinothricin und Phosphinothricyl‐Alanyl‐Alanin | Zendy [zendy.io]

- 2. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glufosinate (phosphinothricin), a natural amino acid with unexpected herbicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of phosphinothricin (glufosinate) on photosynthesis and photorespiration of C3 and C 4 plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Plant Glutamine Synthetases by Substituted Phosphinothricins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The bialaphos biosynthetic genes ofStreptomyces hygroscopicus: Molecular cloning and characterization of the gene cluster | Semantic Scholar [semanticscholar.org]

- 9. The bialaphos biosynthetic genes of Streptomyces viridochromogenes: cloning, heterospecific expression, and comparison with the genes of Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the biosynthesis of bialaphos. Biochemical mechanism of C-P bond formation: discovery of phosphonopyruvate decarboxylase which catalyzes the formation of phosphonoacetaldehyde from phosphonopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the biosynthesis of bialaphos (SF-1293) 12. C-P bond formation mechanism of bialaphos: discovery of a P-methylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The bialaphos biosynthetic genes of Streptomyces hygroscopicus: cloning and analysis of the genes involved in the alanylation step - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruptive Impact of Glufosinate on the Photorespiration Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanism by which glufosinate, a widely used broad-spectrum herbicide, exerts its phytotoxic effects through the disruption of the photorespiration pathway. By delving into the core biochemical interactions, this document provides a comprehensive overview for researchers and professionals in the fields of agricultural science, plant physiology, and herbicide development.

Core Mechanism of Action: Inhibition of Glutamine Synthetase

Glufosinate's primary mode of action is the potent and irreversible inhibition of glutamine synthetase (GS), a crucial enzyme in nitrogen metabolism.[1][2][3] GS is responsible for catalyzing the ATP-dependent condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine.[1][4] This reaction is central to the assimilation of inorganic nitrogen and the detoxification of ammonia produced during various metabolic processes, most notably photorespiration.[4]

Glufosinate, being a structural analog of glutamate, competitively binds to the active site of GS.[1][5] The enzyme then phosphorylates glufosinate, forming a stable, irreversible complex that effectively deactivates the enzyme.[1]

The Photorespiration Pathway and its Interruption by Glufosinate

Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, initiated by the oxygenase activity of RuBisCO. This process, while essential for dissipating excess energy, results in the production of ammonia, which is toxic at high concentrations and must be reassimilated.[4] The GS/GOGAT (Glutamine Synthetase/Glutamate Synthase) cycle is the primary route for this ammonia recycling.

Glufosinate's inhibition of GS creates a critical bottleneck in the photorespiration pathway.[5][6] The inability to reassimilate ammonia leads to its rapid and massive accumulation within the plant cells, particularly in the chloroplasts and cytoplasm.[2][3][7] This accumulation is a hallmark of glufosinate toxicity.

Simultaneously, the blockage of GS leads to a severe depletion of glutamine and, subsequently, other essential amino acids such as glutamate, glycine, and serine, which are vital for the continuation of the photorespiratory cycle and other metabolic functions.[7][8][9]

Downstream Consequences of Glutamine Synthetase Inhibition

The initial biochemical lesion caused by glufosinate triggers a cascade of detrimental downstream effects, culminating in rapid plant cell death.

Ammonia Toxicity and Photosynthesis Inhibition

The accumulation of ammonia is highly phytotoxic.[2][3] It uncouples photophosphorylation by disrupting the proton gradient across the thylakoid membrane, thereby inhibiting ATP synthesis.[3] This directly hampers the energy-requiring steps of the Calvin cycle and leads to a swift inhibition of photosynthesis.[8][9] The inhibition of photosynthesis is more pronounced under photorespiratory conditions (normal atmospheric CO2 and O2 levels) and is significantly reduced in non-photorespiratory conditions (high CO2, low O2), highlighting the central role of photorespiration in glufosinate's mode of action.[8][9]

Generation of Reactive Oxygen Species (ROS)

The disruption of the photosynthetic electron transport chain, due to the inhibition of ATP synthesis and the Calvin cycle, leads to an over-reduction of the photosynthetic apparatus.[6] This excess energy is transferred to molecular oxygen, resulting in the massive, light-dependent production of reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals.[5][6]

Oxidative Stress and Cellular Damage

The surge in ROS overwhelms the plant's antioxidant defense systems.[6] These highly reactive molecules cause widespread cellular damage through lipid peroxidation of membranes, protein denaturation, and DNA damage, leading to a rapid loss of membrane integrity and cell death, which manifests as necrotic lesions on the leaves.[5][6]

Quantitative Data on Glufosinate's Effects

The following tables summarize the quantitative impact of glufosinate on key metabolic and physiological parameters.

Table 1: Effect of Glufosinate on Key Metabolite Levels

| Metabolite | Plant Species | Glufosinate Dose | Time After Treatment | Change from Control | Reference |

| Ammonia (NH₄⁺) | Sinapis alba | 0.5 mM | 6 hours | ~100-fold increase | [8] |

| Ammonia (NH₄⁺) | Amaranthus palmeri | 280 g ai/ha | 24 hours | Significant increase | [7] |

| Glutamine | Sinapis alba | 0.5 mM | 6 hours | ~95% decrease | [8] |

| Glutamine | Lolium perenne | 100 µM | 24 hours | Significant decrease | [10] |

| Glutamate | Sinapis alba | 0.5 mM | 6 hours | ~70% decrease | [8] |

| Glutamate | Lolium perenne | 100 µM | 24 hours | Significant decrease | [10] |

| Glycine | Sinapis alba | 0.5 mM | 6 hours | Significant decrease | [8] |

| Serine | Sinapis alba | 0.5 mM | 6 hours | Significant decrease | [8] |

| Glycolate | Amaranthus palmeri | 280 g ai/ha | 24 hours | Accumulation | [6] |

| Glyoxylate | Amaranthus palmeri | 280 g ai/ha | 24 hours | Accumulation | [6] |

Table 2: Effect of Glufosinate on Enzyme Activity and Photosynthesis

| Parameter | Plant Species | Glufosinate Dose | Time After Treatment | Inhibition/Reduction | Reference |

| Glutamine Synthetase Activity | Amaranthus palmeri | 280 g ai/ha | 24 hours | >90% inhibition | [7] |

| Photosynthesis (CO₂ fixation) | Sinapis alba (C3) | 0.5 mM | 4 hours | ~80% inhibition | [8] |

| Photosynthesis (CO₂ fixation) | Zea mays (C4) | 0.5 mM | 4 hours | Slower inhibition than C3 | [8] |

| Fv/Fm (PSII efficiency) | Transgenic Rice | 100 µg/mL | 3 days | Significant reduction | [4] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to study the effects of glufosinate.

In Vitro Glutamine Synthetase (GS) Activity Assay

This assay measures the extent of GS inhibition by glufosinate in a controlled, cell-free environment.

-

Plant Tissue Extraction: Homogenize fresh leaf tissue in an ice-cold extraction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, EDTA, and a reducing agent like DTT).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.

-

Assay Reaction: The transferase activity of GS is commonly measured. The reaction mixture contains the enzyme extract, imidazole-HCl buffer, glutamine, hydroxylamine, MnCl₂, ADP, and sodium arsenate.

-

Glufosinate Treatment: For inhibition studies, pre-incubate the enzyme extract with varying concentrations of glufosinate before starting the reaction.

-

Quantification: The reaction is stopped by adding a solution of ferric chloride. The formation of γ-glutamyl hydroxamate is measured spectrophotometrically at a wavelength of 540 nm.

-

Data Analysis: Calculate the GS activity and determine the IC₅₀ (the concentration of glufosinate that causes 50% inhibition) from a dose-response curve.[11]

Measurement of Ammonia Accumulation

This protocol quantifies the buildup of ammonia in plant tissues following glufosinate treatment.

-

Sample Preparation: Harvest leaf tissue from control and glufosinate-treated plants at various time points. Immediately freeze in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with a solution of 10% trichloroacetic acid (TCA) or a similar deproteinizing agent.

-

Colorimetric Assay: Ammonia can be quantified using the Berthelot reaction. An aliquot of the extract is mixed with a phenol-hypochlorite reagent, leading to the formation of a blue indophenol (B113434) complex.

-

Spectrophotometry: Measure the absorbance of the solution at 630 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of ammonium (B1175870) chloride to calculate the ammonia concentration in the plant samples.

Analysis of Amino Acid Profiles

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying free amino acids.

-

Extraction: Extract amino acids from finely ground plant tissue using a solution of methanol, chloroform, and water.

-

Derivatization: Derivatize the amino acids with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl), to enable sensitive detection.[12]

-

HPLC Separation: Separate the derivatized amino acids on a reverse-phase HPLC column using a gradient of two or more solvents.

-

Detection: Use a fluorescence detector to quantify the separated amino acids.

-

Quantification: Identify and quantify individual amino acids by comparing their retention times and peak areas to those of known standards.[10]

Chlorophyll Fluorescence Measurement

This non-invasive technique assesses the efficiency of photosystem II (PSII) and provides an indirect measure of photosynthetic inhibition.

-

Dark Adaptation: Before measurement, the plant leaves are dark-adapted for at least 20-30 minutes to ensure all reaction centers are open.

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer. A weak measuring light is used to determine the minimal fluorescence (Fo). A saturating pulse of light is then applied to measure the maximal fluorescence (Fm).

-

Parameter Calculation: The maximum quantum efficiency of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm. A decrease in the Fv/Fm ratio indicates stress or damage to the photosynthetic apparatus.[13][14]

-

Experimental Design: Measure Fv/Fm on control and glufosinate-treated plants at different time intervals post-application.

Conclusion

Glufosinate's herbicidal activity is a direct consequence of its potent inhibition of glutamine synthetase, a key enzyme in the photorespiration pathway. This singular action triggers a rapid and lethal cascade of events, including ammonia toxicity, depletion of essential amino acids, inhibition of photosynthesis, and massive oxidative stress. Understanding this detailed mechanism of action is paramount for developing new herbicidal compounds, engineering resistant crops, and optimizing the use of glufosinate in agricultural systems. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the science of weed management and crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutamine Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. Glufosinate - Wikipedia [en.wikipedia.org]

- 4. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]

- 6. A novel insight into the mode of action of glufosinate: how reactive oxygen species are formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sbcpd.org [sbcpd.org]

- 8. Effect of phosphinothricin (glufosinate) on photosynthesis and photorespiration of C3 and C 4 plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Qualitative/quantitative strategy for the determination of glufosinate and metabolites in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]

- 14. dl.astm.org [dl.astm.org]

Methodological & Application

Application Notes and Protocols: Glufosinate-Ammonium as a Selection Agent in Plant Transformation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing glufosinate-ammonium (B1218520) as a selective agent in plant transformation experiments.

Introduction

Glufosinate-ammonium is a widely used, non-selective, post-emergence herbicide.[1][2] In the field of plant biotechnology, it serves as a powerful selection agent for identifying and isolating genetically modified plants.[3] Its effectiveness lies in its specific mode of action, which can be counteracted by the introduction of a resistance gene, allowing for the selective growth of transformed cells and tissues.[4][5] The most commonly used resistance genes are the bar (bialaphos resistance) gene from Streptomyces hygroscopicus and the pat (phosphinothricin-acetyl-transferase) gene from Streptomyces viridochromogenes.[2][3][6] These genes encode the enzyme phosphinothricin (B1261767) acetyltransferase (PAT), which detoxifies the active ingredient of glufosinate-ammonium.[3][4][5]

Mechanism of Action

Glufosinate-ammonium's active ingredient is phosphinothricin (PPT).[2] PPT is a potent inhibitor of the enzyme glutamine synthetase (GS), which plays a crucial role in nitrogen assimilation in plants.[1][6] GS catalyzes the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine.[1][6]

Inhibition of GS by PPT leads to two primary cytotoxic effects:

-

Rapid accumulation of intracellular ammonia: This leads to the disruption of cellular pH, inhibition of various metabolic pathways, and ultimately cell death.[6][7]

-

Depletion of glutamine and other downstream nitrogen-containing compounds: This inhibits photorespiration and disrupts photosynthesis, further contributing to plant cell death.[2]

In transformed plants expressing the bar or pat gene, the PAT enzyme acetylates PPT, converting it into an inactive compound.[3][7] This detoxification allows the transformed cells to survive and proliferate in the presence of glufosinate-ammonium, while non-transformed cells are eliminated.

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. yeasenbio.com [yeasenbio.com]

- 3. The Effect of High Concentrations of Glufosinate Ammonium on the Yield Components of Transgenic Spring Wheat (Triticum aestivum L.) Constitutively Expressing the bar Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glufosinate ammonium selection of transformed Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Refined glufosinate selection and its extent of exposure for improving the Agrobacterium-mediated transformation in Indian soybean (Glycine max) genotype JS-335 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Glufosinate Selection of Transgenic Arabidopsis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate ammonium (B1175870), the active ingredient in herbicides such as Basta® and Liberty®, is a widely used selective agent for identifying transgenic Arabidopsis thaliana. Selection is based on the expression of a resistance gene, typically the bar gene from Streptomyces hygroscopicus.[1] The bar gene encodes the enzyme Phosphinothricin Acetyl Transferase (PAT), which detoxifies glufosinate by acetylation, rendering it inactive.[2][3][4] Non-transgenic plants lack this enzyme and, when exposed to glufosinate, suffer from inhibition of glutamine synthetase, leading to a lethal accumulation of ammonia (B1221849) and cessation of photorespiration.[5] This system allows for efficient selection of transformed cells and plants. The primary advantage of glufosinate selection is its versatility, as it can be performed in sterile culture or directly on soil, eliminating the need for sterile techniques in the latter case.[2][3][6]

Data Presentation: Glufosinate Selection Parameters